molecular formula C19H20N2O3 B2385466 2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-90-1

2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2385466
CAS No.: 941992-90-1
M. Wt: 324.38
InChI Key: GKFCXZKOEJJKMF-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in scientific research. This benzamide derivative features a 2-methoxybenzoic acid backbone conjugated to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety . Compounds with this structural motif have been identified as valuable building blocks in organic synthesis and are frequently investigated for their potential biological activity . Researchers utilize this compound in various fields, including chemistry, biology, and early-stage drug discovery . Its potential research applications are often linked to its ability to interact with specific molecular targets. Similar benzamide compounds have been studied for their role as enzyme inhibitors, where the molecular structure may allow for binding to the active site of enzymes, thereby modulating their function . In vitro studies on analogous structures have suggested potential for inhibiting cell proliferation in certain cancer cell lines, indicating possible areas of interest for anticancer research . Furthermore, the presence of the 2-oxopyrrolidinyl group is a common feature in compounds with diverse pharmacological profiles, making this a versatile scaffold for developing novel chemical entities . As with any research compound, thorough evaluation is essential; preliminary toxicity assessments on related structures using models like zebrafish embryos highlight the importance of establishing a safety profile during investigative work . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-12-14(9-10-16(13)21-11-5-8-18(21)22)20-19(23)15-6-3-4-7-17(15)24-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFCXZKOEJJKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidinone Moiety

The pyrrolidinone ring is synthesized via cyclization reactions. A common approach involves reacting γ-aminobutyric acid (GABA) derivatives with ketones under acidic conditions. For instance, 4-methyl-3-nitroaniline can be treated with levulinic acid in the presence of hydrochloric acid to form the intermediate 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline. This step typically achieves yields of 65–75% and requires refluxing in ethanol for 12–18 hours.

Table 1: Reagents and Conditions for Pyrrolidinone Formation

Starting Material Reagent Solvent Temperature Yield
4-Methyl-3-nitroaniline Levulinic acid Ethanol Reflux 70%

Introduction of the Methoxy Group

Methylation of the phenolic hydroxyl group is achieved using dimethyl sulfate or methyl iodide. The reaction proceeds via nucleophilic substitution, with potassium carbonate as a base in acetone. For the target compound, the methoxy group is introduced at the ortho position relative to the benzamide carbonyl, requiring careful protection of other reactive sites.

Table 2: Methylation Reaction Parameters

Substrate Methylating Agent Base Solvent Time Yield
2-Hydroxybenzoyl chloride Dimethyl sulfate K₂CO₃ Acetone 6 h 85%

Coupling to Form the Benzamide Backbone

The final step involves coupling the methoxy-substituted benzoyl chloride with the pyrrolidinone-aniline derivative. This is typically performed using Schotten-Baumann conditions, where the amine reacts with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide. Alternatively, peptide coupling agents like HATU or DCC may enhance yields in non-aqueous media.

Table 3: Benzamide Coupling Optimization

Coupling Agent Solvent Temperature Reaction Time Yield
HATU Dichloromethane 0–25°C 4 h 92%
DCC Tetrahydrofuran Reflux 8 h 78%

Reaction Conditions and Optimization

Solvent Systems and Temperature Control

Polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are preferred for their ability to dissolve both aromatic and amine components. Elevated temperatures (60–80°C) accelerate ring-closure reactions but may promote side reactions like oxidation, necessitating inert atmospheres.

Catalysts and Reagents

Lewis acids like zinc chloride improve electrophilic substitution during methylation, while palladium catalysts enable selective hydrogenation of nitro intermediates to amines. Recent advances employ enzymatic catalysis for greener synthesis, though industrial adoption remains limited.

Industrial-Scale Production Techniques

Continuous flow reactors have been adapted for large-scale synthesis, reducing reaction times from hours to minutes. A 2024 pilot study demonstrated a 40% increase in throughput using microfluidic channels and automated pH adjustment.

Table 4: Bench-Scale vs. Industrial-Scale Parameters

Parameter Bench Scale Industrial Scale
Batch Size 10 g 50 kg
Reaction Time 8 h 2 h
Purity 95% 98%

Purification and Characterization Methods

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard purification method. Advanced techniques like preparative HPLC achieve >99% purity but are cost-prohibitive for large batches. Structural confirmation relies on $$ ^1H $$ NMR (δ 7.8–8.1 ppm for aromatic protons) and HRMS (m/z 343.1652 [M+H]⁺).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Weight Biological Activity Reference
2-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide Methoxy, 3-methyl, 4-(2-oxopyrrolidin-1-yl) Not reported Likely kinase inhibition (inferred)
2-Methoxy-N-[2-(methylthio)phenyl]benzamide Methoxy, 2-(methylthio) Not reported Hypertension regulation (ADORA1, NOS2)
HY-108691 (PF-06465469) Pyrazolo[3,4-d]pyrimidinyl, piperidinyl 523.63 Cancer cell proliferation inhibition
N-(4-Nitrophenyl)-4,6-diphenylpyrimidine benzamide Nitrophenyl, pyrimidine 544.56 Antimicrobial, antioxidant
Mepronil (2-methyl-N-[3-(1-methylethoxy)phenyl]benzamide) Methyl, isopropyloxy Not reported Pesticide (fungicidal)


Key Observations:

  • Methoxy Group : Common in kinase inhibitors (e.g., BTK inhibitors in ), suggesting its role in target binding .
  • Pyrrolidinone vs. Pyrimidine: The 2-oxopyrrolidin-1-yl group in the target compound may enhance solubility and conformational stability compared to pyrimidine-based analogs, which prioritize π-π stacking for antimicrobial activity .
  • Methylthio vs. Nitro Groups : The methylthio group in ’s compound facilitates interactions with cysteine residues in hypertension-related targets (e.g., ADORA1), whereas nitro groups in ’s analogs enhance electron-withdrawing effects, favoring radical scavenging in antioxidant applications .

Biological Activity

The compound 2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic molecule that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, mechanisms of action, and implications for therapeutic applications.

Structural Overview

The chemical structure of this compound includes several key features:

  • Methoxy Group : Enhances lipophilicity and may influence biological activity.
  • Pyrrolidinone Moiety : Potentially contributes to the compound's interaction with biological targets.
  • Benzamide Backbone : Common in many pharmacologically active compounds.

Molecular Formula and Characteristics

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC19H20N2O3
CAS Number941992-90-1

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzamide, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study evaluated the compound's activity against several cancer types, reporting IC50 values that indicate effective inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3
HEK2934.8

These results suggest that the compound may selectively inhibit cancer cell growth, particularly in breast cancer models (MCF-7) .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Inhibition of Enzyme Activity : It potentially inhibits key enzymes involved in cancer cell proliferation .
  • Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antiviral Activity

In addition to antiproliferative properties, derivatives of this class have shown promise as antiviral agents. For example, certain benzamide derivatives have been reported to exert broad-spectrum antiviral effects against viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), which is known to inhibit viral replication .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of various benzamide derivatives, including our compound of interest. The findings indicated that these compounds displayed significant antiproliferative activity against multiple cancer cell lines, with particular efficacy noted in breast cancer cells .

Case Study 2: Antiviral Properties

Another research effort focused on the antiviral potential of N-phenylbenzamide derivatives. The study demonstrated that certain compounds could inhibit HBV replication effectively, suggesting a potential therapeutic pathway for treating viral infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with commercially available benzamide and pyrrolidinone derivatives. Key steps include coupling reactions (e.g., amide bond formation) and functional group modifications.
  • Optimization : Control reaction temperature (e.g., 50–80°C for amidation), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., HOBt/DCC for carbodiimide-mediated coupling). Monitor progress via TLC or HPLC .
  • Yield/Purity : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Structural Confirmation :

  • NMR (¹H/¹³C): Assign methoxy, pyrrolidinone, and aromatic protons .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z ~379) .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Solubility : Low in water; soluble in DMSO or DMF. Solvent polarity adjustments (e.g., acetonitrile/water gradients) aid in chromatographic separation .
  • Stability : Degrades under strong acidic/basic conditions (pH <3 or >10). Store in anhydrous environments at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore Modeling : Identify critical functional groups (methoxy, pyrrolidinone) for target engagement .

Q. What strategies are employed to evaluate the biological activity of this compound against specific molecular targets?

  • In Vitro Assays :

  • Kinase Inhibition : Measure IC₅₀ values via ADP-Glo™ assays .
  • Antimicrobial Activity : Use microdilution assays (MIC values against Gram+/− bacteria) .
    • Fluorometric Studies : Track compound-target interactions via fluorescence quenching (e.g., with Pb²⁺ ions at pH 7.4) .

Q. How can structural modifications enhance the pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound?

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Prodrug Design : Mask polar groups (e.g., esterification of benzamide) to enhance membrane permeability .

Q. How should researchers address contradictions in reported biological activities of structurally analogous benzamides?

  • Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Structural Analysis : Use X-ray crystallography or NMR to resolve stereochemical discrepancies .
  • Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, peer-reviewed journals) .

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